molecular formula C14H12O3 B6396186 4-(2-Hydroxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1141473-81-5

4-(2-Hydroxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6396186
M. Wt: 228.24 g/mol
InChI Key: BJIVXDAWCCVZEN-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

A solution of methyl 2′-hydroxy-2-methylbiphenyl-4-carboxylate (3 g; 12.38 mmol; 1 eq.) in EtOH (90 mL) at RT was treated with sodium hydroxide (7.43 mL; 5 M; 37.15 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was concentrated to give a brown solid. It was taken up in water (250 mL) and the aqueous phase was washed twice with EtOAc. The aqueous phase was acidified with HCl cc to pH 2. Then it was concentrated and extracted with EtOAc giving the title compound as an orange oil. It was purified by flash chromatomatography eluting with EtOAc:cHex (1:1) affording the title compound as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.88 (br s, 1H), 9.49 (s, 1H), 7.81-7.75 (m, 2H), 7.24-7.18 (m, 2H), 7.05-7.02 (m, 1H), 6.94-6.84 (m, 2H), 2.16 (s, 3H). LC/MS (Method B): 227.2 (M−H)−. HPLC (Method A) Rt 3.26 min (Purity: 95.1%).
Name
methyl 2′-hydroxy-2-methylbiphenyl-4-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][C:9]=1[CH3:18].[OH-].[Na+]>CCO.O>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][C:9]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
methyl 2′-hydroxy-2-methylbiphenyl-4-carboxylate
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)OC)C
Name
Quantity
7.43 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
the aqueous phase was washed twice with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Then it was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc giving the title compound as an orange oil
CUSTOM
Type
CUSTOM
Details
It was purified by flash chromatomatography
WASH
Type
WASH
Details
eluting with EtOAc:cHex (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.